2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid
Overview
Description
2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is an organic compound with the molecular formula C10H17NO4. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound features a cyclopropyl ring, which imparts unique chemical properties, and a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amino functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Cyclopropanation: The cyclopropyl ring is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Acetic Acid Introduction: The acetic acid moiety is introduced via carboxylation reactions, typically using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.
Oxidation and Reduction: The cyclopropyl ring can be oxidized or reduced under specific conditions, leading to ring-opening or ring-expansion reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Deprotection: Yields the free amino acid.
Substitution: Produces substituted cyclopropyl derivatives.
Oxidation: Leads to ring-opened carboxylic acids.
Reduction: Results in reduced cyclopropyl derivatives.
Scientific Research Applications
2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-(1-((tert-Butoxycarbonyl)amino)methyl)cyclopropyl)acetic acid: Similar structure but with a methyl group instead of a cyclopropyl ring.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Contains a piperidinyl and pyrazolyl moiety instead of a cyclopropyl ring.
Uniqueness
2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of constrained peptides and other complex organic molecules.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(4-5-10)6-7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYBYYNJOTBHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463522-68-0 | |
Record name | 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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